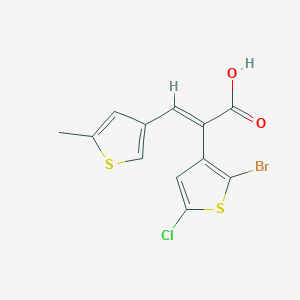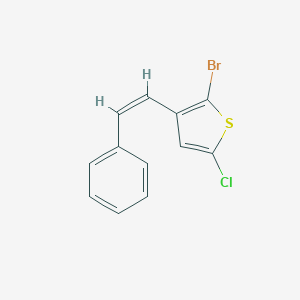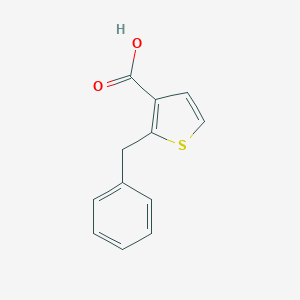![molecular formula C13H14S2 B428838 3,4,10,11-tetramethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene](/img/structure/B428838.png)
3,4,10,11-tetramethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetramethyl-7H-thieno[3’,2’:3,4]cyclopenta[1,2-b]thiophene is a heterocyclic compound with a unique structure that includes a fused thiophene and cyclopentane ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetramethyl-7H-thieno[3’,2’:3,4]cyclopenta[1,2-b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thiophene derivatives and cyclopentadiene in the presence of a catalyst to facilitate the cyclization reaction . The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetramethyl-7H-thieno[3’,2’:3,4]cyclopenta[1,2-b]thiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents; reactions often require acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetramethyl-7H-thieno[3’,2’:3,4]cyclopenta[1,2-b]thiophene has several scientific research applications:
Organic Electronics: This compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Medicinal Chemistry:
Materials Science: The compound is explored for its use in the fabrication of advanced materials with specific electronic and optical properties
Eigenschaften
Molekularformel |
C13H14S2 |
|---|---|
Molekulargewicht |
234.4g/mol |
IUPAC-Name |
3,4,10,11-tetramethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene |
InChI |
InChI=1S/C13H14S2/c1-6-8(3)14-10-5-11-13(12(6)10)7(2)9(4)15-11/h5H2,1-4H3 |
InChI-Schlüssel |
PBEARLLTJDJEJP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C3=C(C2)SC(=C3C)C)C |
Kanonische SMILES |
CC1=C(SC2=C1C3=C(C2)SC(=C3C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![thieno[3,2-e][1]benzothiophene-2,7-dicarbaldehyde](/img/structure/B428761.png)
![methyl 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylate](/img/structure/B428762.png)
![Thieno[2,3-e][1]benzothiophene-2,7-dicarbaldehyde](/img/structure/B428763.png)



![2-({3-nitrophenyl}sulfonyl)-4-methylthieno[3,2-d][1,2,3]diazaborinin-1(2H)-ol](/img/structure/B428773.png)



![2-[4-(1,3-Thiazol-2-yl)phenyl]-1,3-thiazole](/img/structure/B428779.png)
